III-31-C

Description

Properties

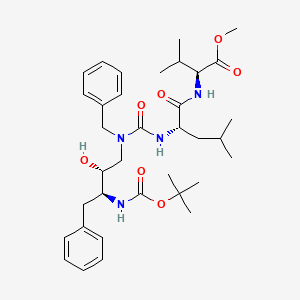

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[benzyl-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]carbamoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52N4O7/c1-23(2)19-28(31(41)38-30(24(3)4)32(42)45-8)36-33(43)39(21-26-17-13-10-14-18-26)22-29(40)27(20-25-15-11-9-12-16-25)37-34(44)46-35(5,6)7/h9-18,23-24,27-30,40H,19-22H2,1-8H3,(H,36,43)(H,37,44)(H,38,41)/t27-,28-,29+,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINAVFJXFRFCRE-ZXYZSCNASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)OC)NC(=O)N(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)N(CC1=CC=CC=C1)C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432129 | |

| Record name | WPE-III-31C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398515-96-3 | |

| Record name | WPE-III-31C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

III-31-C γ-secretase inhibitor discovery and history

An In-depth Technical Guide to the Discovery and History of γ-Secretase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The γ-secretase complex, an intramembrane aspartyl protease, plays a pivotal role in cellular signaling and is critically implicated in the pathogenesis of Alzheimer's disease (AD). Its function in cleaving the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in AD brains, has made it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and history of γ-secretase inhibitors (GSIs), detailing the scientific journey from initial concept to clinical trials. It includes a summary of quantitative data for key inhibitors, detailed experimental methodologies, and visualizations of the core signaling pathways.

The Amyloid Hypothesis and the Rationale for γ-Secretase Inhibition

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides in the brain is the primary event initiating the pathological cascade of Alzheimer's disease. This hypothesis is supported by genetic evidence from familial forms of AD, where mutations in the APP gene or in the presenilin genes (PSEN1 and PSEN2), which encode the catalytic core of γ-secretase, lead to increased production of the more aggregation-prone Aβ42 isoform.[1][2] This understanding established γ-secretase as a prime therapeutic target, with the goal of reducing Aβ production to slow or halt disease progression.[3]

History and Discovery of γ-Secretase Inhibitors

The quest for γ-secretase inhibitors began in the mid-to-late 1990s with cell-based screening campaigns aimed at identifying compounds that could reduce Aβ secretion. These early efforts led to the discovery of several classes of small molecules that effectively blocked γ-secretase activity.

A significant milestone was the development of DAPT (N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester), a dipeptide analogue that demonstrated the ability to lower brain Aβ levels in animal models.[4] The first γ-secretase inhibitor to enter clinical trials in 2001 was BMS-299897, a sulfonamide derivative.[4] This was followed by a number of other candidates, including the potent benzodiazepine analog LY-411575 and the benzolactam Semagacestat (LY-450139), which progressed to Phase III clinical trials.

However, the clinical development of GSIs has been fraught with challenges. A major hurdle has been the on-target toxicity associated with the inhibition of Notch signaling. γ-secretase cleaves a wide range of type-I transmembrane proteins, including the Notch receptor, which is crucial for cell-fate decisions and tissue homeostasis. Inhibition of Notch cleavage by GSIs can lead to severe side effects, including gastrointestinal toxicity, immunosuppression, and skin rashes. These adverse events ultimately led to the failure of several GSI clinical trials, including the high-profile discontinuation of Semagacestat in 2010 due to a lack of efficacy and a worsening of cognitive and functional ability in patients.

This setback prompted a shift in strategy towards the development of "Notch-sparing" GSIs and γ-secretase modulators (GSMs). Notch-sparing inhibitors, such as Avagacestat (BMS-708163) and Begacestat (GSI-953), were designed to selectively inhibit APP processing over Notch cleavage. GSMs, on the other hand, do not inhibit the overall activity of γ-secretase but rather modulate its cleavage of APP to favor the production of shorter, less amyloidogenic Aβ peptides.

Timeline of Key Events

Quantitative Data of Key γ-Secretase Inhibitors

The following table summarizes the in vitro potency (IC50 values) of several key γ-secretase inhibitors against the production of Aβ40 and Aβ42, as well as their activity against Notch signaling. This data allows for a direct comparison of the potency and selectivity of these compounds.

| Compound Name | Aβ40 IC50 (nM) | Aβ42 IC50 (nM) | Notch IC50 (nM) | Selectivity (Notch/Aβ42) | Reference(s) |

| Semagacestat (LY-450139) | 12.1 | 10.9 | 14.1 | ~1.3 | |

| Avagacestat (BMS-708163) | 0.30 | 0.27 | 0.84 | ~3.1 | |

| DAPT | 115 (total Aβ) | 200 | - | - | |

| Begacestat (GSI-953) | 15 (Aβ40) | 15 | - (15-fold selective for APP) | ~15 | |

| LY-411575 | - | 0.082 (cell-based) | 0.39 | ~4.8 | |

| BMS-299897 | 7.4 | 7.9 | - (reportedly no Notch toxicity) | - | |

| MK-0752 | 5 | - | 55 | 11 | |

| Crenigacestat (LY3039478) | - | - | 1 | - | |

| Nirogacestat (PF-03084014) | - | - | 6.2 (cell-free) | - |

Note: IC50 values can vary depending on the specific assay conditions and cell types used. The data presented here is for comparative purposes.

Experimental Protocols

The discovery and characterization of γ-secretase inhibitors rely on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro γ-Secretase Activity Assay (Cell-Free)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of isolated γ-secretase.

Objective: To determine the IC50 value of a test compound against purified or partially purified γ-secretase.

Materials:

-

HEK293T cells (or other suitable cell line) for membrane preparation

-

Fluorogenic γ-secretase substrate (e.g., a peptide sequence spanning the APP cleavage site flanked by a fluorophore and a quencher)

-

Test compounds dissolved in DMSO

-

Reaction buffer (e.g., 50 mM PIPES, pH 7.0, 150 mM KCl, 5 mM CaCl2, 5 mM MgCl2, 0.25% CHAPSO)

-

96-well black microplates

-

Microplate reader with fluorescence detection (e.g., excitation at 355 nm and emission at 440 nm)

Methodology:

-

Membrane Preparation:

-

Culture HEK293T cells to confluency.

-

Harvest cells and resuspend in a hypotonic buffer.

-

Homogenize the cells using a Dounce homogenizer or sonication.

-

Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Assay Procedure:

-

Add a defined amount of membrane protein (e.g., 5-30 µg) to each well of a 96-well plate.

-

Add the test compound at various concentrations (typically a serial dilution).

-

Add the fluorogenic substrate to a final concentration of 4-8 µM.

-

Adjust the final reaction volume to 100 µL with the reaction buffer.

-

Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).

-

Measure the fluorescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme or substrate).

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Aβ Production Assay

This assay measures the effect of a compound on the production and secretion of Aβ peptides from cells.

Objective: To determine the IC50 of a test compound for the inhibition of Aβ40 and Aβ42 production in a cellular context.

Materials:

-

A suitable cell line, such as HEK293 cells stably overexpressing human APP (e.g., with the Swedish mutation) or neuroblastoma cell lines (e.g., SH-SY5Y).

-

Cell culture medium and supplements.

-

Test compounds dissolved in DMSO.

-

ELISA kits for human Aβ40 and Aβ42.

-

Cell lysis buffer and protein assay reagents.

Methodology:

-

Cell Culture and Treatment:

-

Plate the cells in a multi-well plate and allow them to adhere and grow.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

-

-

Sample Collection:

-

Collect the conditioned medium from each well.

-

Lyse the cells and collect the cell lysates.

-

-

Aβ Quantification (ELISA):

-

Use specific ELISA kits to measure the concentrations of Aβ40 and Aβ42 in the conditioned medium.

-

-

Data Analysis:

-

Normalize the Aβ levels to the total protein concentration in the cell lysates to account for any effects on cell viability.

-

Calculate the percent inhibition of Aβ production for each compound concentration relative to the DMSO control.

-

Determine the IC50 values for Aβ40 and Aβ42 inhibition.

-

Notch Cleavage Assay

This assay is crucial for determining the selectivity of γ-secretase inhibitors.

Objective: To assess the inhibitory effect of a compound on the γ-secretase-mediated cleavage of the Notch receptor.

Materials:

-

HEK293 cells stably expressing a truncated form of the Notch receptor (NotchΔE) that is a direct substrate for γ-secretase.

-

Cell culture reagents.

-

Test compounds dissolved in DMSO.

-

Antibodies specific for the Notch intracellular domain (NICD).

-

Western blotting reagents and equipment.

-

Alternatively, a reporter gene assay can be used where NICD release activates a luciferase reporter.

Methodology (Western Blotting):

-

Cell Culture and Treatment:

-

Culture the NotchΔE-expressing cells and treat them with various concentrations of the test compound.

-

-

Protein Extraction and Western Blotting:

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with an antibody that specifically recognizes the cleaved NICD.

-

-

Data Analysis:

-

Quantify the band intensity of NICD for each treatment condition.

-

Calculate the percent inhibition of NICD formation and determine the IC50 value.

-

Signaling Pathways

Amyloid Precursor Protein (APP) Processing Pathway

APP is a single-pass transmembrane protein that can be processed via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

In the non-amyloidogenic pathway , APP is first cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ. This cleavage releases a soluble ectodomain, sAPPα, and leaves a C-terminal fragment (α-CTF or C83) in the membrane. C83 is then cleaved by γ-secretase to produce the p3 peptide and the APP intracellular domain (AICD).

In the amyloidogenic pathway , APP is first cleaved by β-secretase (BACE1), which releases sAPPβ and leaves the β-CTF (or C99) fragment. C99 is the direct substrate for γ-secretase, which cleaves it at different positions to generate Aβ peptides of varying lengths (predominantly Aβ40 and Aβ42) and the AICD.

Notch Signaling Pathway

The Notch signaling pathway is an evolutionarily conserved pathway that regulates cell-cell communication.

The binding of a ligand (e.g., Delta or Jagged) on an adjacent cell to the Notch receptor induces a conformational change that exposes a cleavage site for an ADAM family metalloprotease (S2 cleavage). This is followed by the intramembrane cleavage by the γ-secretase complex (S3 cleavage), which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and other co-activators to regulate the expression of target genes involved in cell proliferation, differentiation, and apoptosis.

Conclusion and Future Directions

The development of γ-secretase inhibitors for Alzheimer's disease has been a challenging but informative journey. While early broad-spectrum inhibitors failed in clinical trials due to on-target toxicities related to Notch inhibition, the knowledge gained has been invaluable. The field has now evolved to focus on more nuanced approaches, such as Notch-sparing GSIs and GSMs, which hold the promise of a better safety profile. The continued refinement of experimental assays and a deeper understanding of the complex biology of γ-secretase will be crucial for the successful development of the next generation of therapeutics targeting the amyloid cascade in Alzheimer's disease.

References

An In-depth Technical Guide to WPE-III-31-C: Current Knowledge and Future Directions

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the currently available information on the chemical compound WPE-III-31-C. Despite a comprehensive search of publicly available scientific literature and databases, detailed information regarding the biological activity, experimental protocols, and specific signaling pathways associated with WPE-III-31-C remains largely undocumented. This suggests that WPE-III-31-C may be a novel compound, a research chemical with limited public disclosure, or a designation used in a context not widely indexed by public search engines.

The following sections summarize the known chemical and physical properties of WPE-III-31-C, based on available data. This guide will be updated as more information becomes publicly accessible.

Chemical Structure and Properties

The primary source of information for the chemical identity of WPE-III-31-C is the PubChem database. The compound is identified by the Chemical Abstracts Service (CAS) number 398515-96-3.

Table 1: Chemical and Physical Properties of WPE-III-31-C

| Property | Value | Source |

| Molecular Formula | C₃₅H₅₂N₄O₇ | PubChem[1] |

| Molecular Weight | 640.8 g/mol | PubChem[1] |

| IUPAC Name | methyl (2S)-2-[[(2S)-2-[[benzyl-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]carbamoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoate | PubChem[1] |

| Synonyms | III-31-C, CHEMBL369416 | PubChem[1] |

| Computed XLogP3 | 5.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Rotatable Bond Count | 16 | PubChem |

| Exact Mass | 640.38360001 Da | PubChem |

| Monoisotopic Mass | 640.38360001 Da | PubChem |

| Topological Polar Surface Area | 175 Ų | PubChem |

| Heavy Atom Count | 46 | PubChem |

| Complexity | 955 | PubChem |

Biological Activity and Mechanism of Action

As of the date of this guide, there is no publicly available information detailing the biological activity, mechanism of action, or any associated signaling pathways of WPE-III-31-C. Further research and publication in peer-reviewed journals are required to elucidate the pharmacological profile of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of WPE-III-31-C are not available in the public domain. Researchers interested in this compound would need to refer to the original discovery source or develop novel synthetic and analytical methods.

Signaling Pathways and Experimental Workflows

Due to the lack of information on the biological targets and mechanism of action of WPE-III-31-C, no signaling pathways or experimental workflows can be described or visualized at this time.

Future Outlook

The comprehensive physicochemical characterization available from PubChem provides a strong foundation for future research into WPE-III-31-C. The next critical steps for the scientific community will be to:

-

Disclose and publish primary research findings: The originators of the WPE-III-31-C designation hold the key to unlocking its potential. Publication of synthesis methods, and in vitro and in vivo experimental data is essential.

-

Elucidate the biological target(s): High-throughput screening, affinity-based proteomics, and other target identification methodologies will be crucial in understanding the compound's mechanism of action.

-

Investigate therapeutic potential: Once the biological activity is understood, further studies can explore the potential of WPE-III-31-C in various disease models.

This guide will be periodically reviewed and updated to incorporate new findings as they become available in the public domain. The scientific community is encouraged to publish research related to WPE-III-31-C to foster collaboration and accelerate the understanding of this compound.

References

In-Depth Technical Guide: III-31-C (CAS Number 398515-96-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

III-31-C, with CAS number 398515-96-3, is a potent, cell-permeable (hydroxyethyl)urea-based inhibitor of γ-secretase. It has emerged as a valuable tool in the study of Alzheimer's disease and other biological processes regulated by γ-secretase activity. This technical guide provides a comprehensive overview of III-31-C, including its chemical and physical properties, mechanism of action, and detailed experimental protocols for its use in research settings. The information is intended to support researchers and drug development professionals in utilizing this compound for their studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of III-31-C is presented in the table below.

| Property | Value |

| CAS Number | 398515-96-3 |

| Synonyms | N-[[--INVALID-LINK--amino]carbonyl]-L-leucyl-L-valine methyl ester, WPE-III-31-C |

| Molecular Formula | C₃₅H₅₂N₄O₇ |

| Molecular Weight | 640.81 g/mol |

| Appearance | Solid |

| Purity | ≥98% (HPLC) |

Mechanism of Action

III-31-C functions as a highly potent inhibitor of the γ-secretase complex, an intramembrane aspartyl protease. The primary mechanism of action involves the binding of III-31-C to the substrate docking site of the γ-secretase complex. This binding prevents the natural substrates, such as the Amyloid Precursor Protein (APP), from accessing the catalytic site of the enzyme, thereby inhibiting their cleavage.

The γ-secretase complex is a multi-subunit protease composed of four core components: Presenilin (PS1 or PS2), Nicastrin (NCT), Anterior pharynx-defective 1 (Aph-1), and Presenilin enhancer 2 (Pen-2). This complex plays a crucial role in the final step of APP processing, which leads to the generation of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. By inhibiting γ-secretase, III-31-C effectively reduces the production of Aβ peptides.

Quantitative Biological Data

The inhibitory potency of III-31-C has been quantified in various assay formats. The key inhibitory concentration (IC50) values are summarized below.

| Assay Type | IC50 Value |

| Cell-free γ-secretase assay | 10 nM |

| APP-transfected cells | 200 nM |

Experimental Protocols

Detailed methodologies for key experiments involving III-31-C are provided below. These protocols are synthesized from established methods in the field and should be adapted as necessary for specific experimental conditions.

Cell-Free γ-Secretase Activity Assay

This assay measures the in vitro activity of γ-secretase on a recombinant substrate in the absence of intact cells.

Materials:

-

HEK293 cells overexpressing γ-secretase components (or other suitable cell line)

-

Recombinant C99-FLAG (or other suitable γ-secretase substrate)

-

III-31-C (or other test inhibitor)

-

Lysis Buffer: 50 mM MES, pH 6.0, 150 mM NaCl, 5 mM CaCl₂, 5 mM MgCl₂, with protease inhibitors

-

Assay Buffer: 50 mM HEPES, pH 7.0, 150 mM NaCl, with 0.1% CHAPSO

-

Anti-FLAG antibody

-

Western blot reagents

Protocol:

-

Membrane Preparation:

-

Harvest cells and resuspend in ice-cold Lysis Buffer.

-

Lyse cells using a Dounce homogenizer or sonication.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet membranes.

-

Resuspend the membrane pellet in Assay Buffer. Determine protein concentration using a BCA assay.

-

-

Assay Setup:

-

In a microcentrifuge tube, combine the membrane preparation (typically 20-50 µg of protein) with the recombinant C99-FLAG substrate (typically 1 µM).

-

Add varying concentrations of III-31-C (e.g., from 0.1 nM to 1 µM) or vehicle control (DMSO).

-

The final reaction volume should be adjusted with Assay Buffer.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 4 hours with gentle agitation.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the reaction products by Tris-Tricine or Tris-Glycine SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with an anti-FLAG antibody to detect the cleaved intracellular domain (AICD-FLAG).

-

Develop the blot using an appropriate secondary antibody and chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensity of the AICD-FLAG product.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

APP-Transfected Cell-Based Assay

This assay measures the effect of III-31-C on the processing of APP in a cellular context.

Materials:

-

HEK293 cells stably transfected with a vector expressing human APP (e.g., APP695)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

III-31-C (or other test inhibitor)

-

Lysis buffer (e.g., RIPA buffer)

-

ELISA kit for Aβ40 and Aβ42

-

Western blot reagents

Protocol:

-

Cell Culture and Treatment:

-

Plate the APP-transfected HEK293 cells in a 24-well or 96-well plate and allow them to adhere overnight.

-

Remove the culture medium and replace it with fresh medium containing varying concentrations of III-31-C (e.g., from 1 nM to 10 µM) or vehicle control (DMSO).

-

Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.

-

-

Sample Collection:

-

After incubation, collect the conditioned medium for Aβ quantification.

-

Lyse the cells in Lysis Buffer for protein concentration determination and Western blot analysis of APP C-terminal fragments (CTFs).

-

-

Aβ Quantification (ELISA):

-

Use a commercial ELISA kit to measure the concentration of Aβ40 and Aβ42 in the collected conditioned medium according to the manufacturer's instructions.

-

-

Western Blot Analysis (Optional):

-

Perform Western blotting on the cell lysates to assess the accumulation of APP CTFs (C83 and C99) using an antibody that recognizes the C-terminus of APP.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of Aβ production for each concentration of III-31-C compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the amyloidogenic pathway of Amyloid Precursor Protein (APP) processing and the point of inhibition by III-31-C.

Caption: Amyloidogenic processing of APP and inhibition by III-31-C.

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening γ-secretase inhibitors using a cell-based assay.

Caption: Workflow for cell-based γ-secretase inhibitor screening.

Conclusion

III-31-C is a valuable pharmacological tool for the investigation of γ-secretase function and its role in disease. Its high potency and well-defined mechanism of action make it suitable for a range of in vitro and cell-based studies. The experimental protocols and workflows provided in this guide offer a starting point for researchers to incorporate III-31-C into their experimental designs for studying Alzheimer's disease and other γ-secretase-related biological processes. As with any experimental work, optimization of these protocols for specific laboratory conditions and research questions is recommended.

In-depth Technical Guide on the Biochemical and Physiological Effects of III-31-C

A comprehensive search of publicly available scientific literature and databases has yielded no information on a compound specifically designated as "III-31-C". This suggests that "III-31-C" may be an internal research code, a compound that has not yet been described in published literature, or a misnomer.

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and visualizations, for a compound with this name.

However, the search did identify several other named compounds with numerical or single-letter designations. It is possible that the intended subject of the query was one of these compounds. Below is a summary of the information found on potentially related, but distinct, chemical entities for the user's reference.

Compound 31 (Tylophorine Derivative)

A tylophorine analogue with demonstrated anti-inflammatory properties.

Biochemical and Physiological Effects:

-

Anti-inflammatory Activity: It has been shown to possess anti-inflammatory properties in murine models of autoimmune diseases.[1]

-

Foxp3 Expression: It significantly promotes the expression of Foxp3, a key transcription factor in regulatory T cells.[1]

-

Signaling Pathway Inhibition: Its anti-inflammatory mechanism may involve the inhibition of the AKT/mTOR and ERK pathways.[1]

-

Cytotoxicity: It has shown slight cytotoxicity at certain concentrations.[1]

Compound C (Dorsomorphin)

A broad kinase inhibitor, widely known for its potent inhibition of AMP-activated protein kinase (AMPK).

Biochemical and Physiological Effects:

-

AMPK Inhibition: It acts as an inhibitor of AMPK, a primary regulator of metabolism.[2]

-

Cancer Metabolism: It alters the metabolic fingerprinting of cancer cells, particularly those detached from the extracellular matrix (ECM). It can induce a blockage at multiple steps of the TCA (tricarboxylic acid) cycle and reduces lactate formation.

-

Apoptosis: By inhibiting the anti-apoptotic action of AMPK, Compound C can induce programmed cell death in various cancer cell types.

-

Antioxidant Potential: It has been observed to significantly reduce glutamine and reduced glutathione levels, suggesting a loss of antioxidant potential in ECM-detached cancer cells.

SS-31 (Elamipretide)

A cell-permeable tetrapeptide that targets the inner mitochondrial membrane.

Biochemical and Physiological Effects:

-

Mitochondrial Targeting: It selectively binds to cardiolipin, a phospholipid of the inner mitochondrial membrane.

-

Antioxidant Properties: SS-31 mitigates the production of reactive oxygen species (ROS) by inhibiting cytochrome c peroxidase activity.

-

Mitochondrial Function: It promotes the assembly and stabilization of mitochondrial respiratory complexes, thereby limiting electron leakage and ROS production.

-

Therapeutic Potential: It has been investigated for its potential in treating conditions associated with mitochondrial dysfunction. Oocytes treated with SS-31 showed lower reactive oxygen species, higher glutathione content, and improved mitochondrial membrane potential.

Should "III-31-C" be an alternative name for one of the compounds listed above, or if a different compound was intended, please provide the correct nomenclature to enable the generation of the requested technical guide. Without a valid and publicly documented compound name, the core requirements of the request cannot be fulfilled.

References

Harnessing III-31-C for the Elucidation of γ-Secretase Complex Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The γ-secretase complex, an intramembrane aspartyl protease, is a critical enzyme in cellular signaling and a primary therapeutic target in Alzheimer's disease (AD) due to its role in generating amyloid-β (Aβ) peptides.[1][2] Understanding the intricate mechanisms of this multi-subunit enzyme is paramount for developing effective therapeutics. This technical guide details the pivotal role of III-31-C , a potent, active-site-directed inhibitor, as a chemical tool for dissecting the structure, function, and pharmacology of the γ-secretase complex. We provide an in-depth analysis of its mechanism, quantitative inhibitory data, detailed experimental protocols, and visualizations of its application in studying this crucial enzyme.

The γ-Secretase Complex and the Role of III-31-C

The γ-secretase complex is composed of four essential protein subunits: Presenilin (PS1 or PS2), Nicastrin (Nct), Anterior pharynx-defective 1 (Aph-1), and Presenilin-enhancer 2 (Pen-2).[1][3] Presenilin forms the catalytic core, containing two critical aspartate residues within its transmembrane domains that constitute the active site.[4] The complex performs intramembrane proteolysis on numerous type-I transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and Notch receptors. The cleavage of APP by γ-secretase is the final step in the production of Aβ peptides, which can aggregate to form the amyloid plaques characteristic of AD.

III-31-C is a highly valuable research tool, characterized as a (hydroxyethyl)urea peptidomimetic that functions as a transition-state analogue inhibitor of γ-secretase. Its primary mechanism involves directly binding to the active site within the PS1 N-terminal (NTF) and C-terminal (CTF) heterodimer, thereby blocking substrate cleavage. Biochemical evidence confirms the existence of at least two distinct, pharmacologically relevant sites on the PS1 subunit: an initial substrate-docking site and the catalytic active site, which is the target of III-31-C. This specificity makes III-31-C an exceptional tool for inhibiting enzymatic activity, purifying the complex, and mapping the active site.

Quantitative Inhibitory Profile of III-31-C

The potency of III-31-C has been quantified across various assay formats. This consistency underscores its reliability as a potent inhibitor of γ-secretase activity.

| Assay Type | Target/Substrate | Reported IC₅₀ | Cell System | Reference |

| Whole Cell Aβ Production | Endogenous APP | 300 nM | Not Specified | |

| Fluorogenic Substrate Assay | Fluorogenic Peptide | 53.48 ± 13.58 nM | HEK293T Membranes |

Experimental Protocols and Applications

III-31-C's utility spans a range of applications, from routine inhibition assays to the sophisticated purification of the entire enzyme complex.

Application 1: Direct Inhibition of γ-Secretase Activity

III-31-C is frequently used as a reference compound to confirm γ-secretase-dependent cleavage in cell-based and cell-free assays.

This protocol is adapted from methodologies used to demonstrate the direct inhibition of APP and Notch substrate cleavage by III-31-C.

-

Preparation of Enzyme Source:

-

Prepare membranes from HeLa or HEK293T cells overexpressing γ-secretase components.

-

Solubilize the membranes in a buffer containing 1% CHAPSO (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate).

-

Clarify the lysate by centrifugation to obtain the solubilized enzyme complex.

-

-

Inhibition Reaction:

-

In a reaction tube, combine the solubilized γ-secretase preparation with a recombinant substrate (e.g., C99-Flag for APP processing).

-

Add III-31-C at various concentrations (e.g., from 1 nM to 10 µM). Include a DMSO-only vehicle control.

-

Incubate the reaction mixture at 37°C for 4 hours.

-

-

Detection of Cleavage Products:

-

Stop the reaction by adding Laemmli sample buffer.

-

Separate the proteins using SDS-PAGE (Bicine/Urea gels are recommended for resolving Aβ peptides).

-

Transfer proteins to a PVDF membrane for Western blotting.

-

Probe the blot with antibodies specific to the cleavage products (e.g., anti-Aβ antibody 6E10 to detect Aβ or an anti-Flag antibody to detect the APP intracellular domain, AICD).

-

Quantify band intensity to determine the extent of inhibition and calculate the IC₅₀ value.

-

Application 2: Affinity Purification of the Active γ-Secretase Complex

By immobilizing III-31-C on a solid support (e.g., agarose resin), it can be used to specifically capture and purify the active γ-secretase complex from cell lysates. This technique was instrumental in confirming that Aph-1 and Pen-2 are integral components of the active complex.

This protocol is based on the methods used to identify the core components of the γ-secretase complex.

-

Preparation of Affinity Resin:

-

Covalently couple III-31-C to a solid support like NHS-activated Sepharose beads to create the "31C resin."

-

Prepare a control resin by coupling a structurally similar but inactive analogue (e.g., III-112) to serve as a negative control.

-

-

Binding of γ-Secretase Complex:

-

Prepare CHAPSO-solubilized cell lysates as described in section 4.1.

-

Incubate the solubilized lysate with the 31C resin and control resin in parallel for 2-4 hours at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Collect the resin by centrifugation and save the supernatant ("unbound" fraction).

-

Wash the resin extensively with buffer containing 1% CHAPSO to remove non-specifically bound proteins.

-

Elute the specifically bound proteins by boiling the resin in Laemmli sample buffer ("bound" fraction).

-

-

Analysis:

-

Analyze the unbound and bound fractions by Western blotting using antibodies against the four core γ-secretase subunits: PS1-NTF, PS1-CTF, Nicastrin, Aph-1, and Pen-2.

-

Specific retention of all four subunits on the 31C resin, but not the control resin, demonstrates their association within the active complex.

-

Application 3: Mechanistic Studies and Binding Site Mapping

Photoaffinity probes based on the III-31-C scaffold (e.g., III-63) have been developed to covalently label the active site of γ-secretase. These probes are invaluable for competitive labeling experiments to characterize the binding sites of other inhibitors and modulators, helping to classify them as either active-site-directed or allosteric.

Context in Cellular Signaling

III-31-C acts within the broader context of the amyloidogenic pathway. By inhibiting γ-secretase, it prevents the final proteolytic step that releases Aβ peptides from the APP C-terminal fragment (C99). This makes it a model compound for studying the consequences of direct γ-secretase inhibition.

Conclusion

III-31-C has proven to be an indispensable chemical probe in the field of γ-secretase research. As a potent, active-site-directed transition-state analogue, it has enabled researchers to:

-

Reliably inhibit γ-secretase activity for functional studies.

-

Isolate and purify the active four-subunit enzyme complex, confirming its composition.

-

Characterize the active site and differentiate the binding mechanisms of various inhibitors and modulators.

The data and protocols presented in this guide highlight the multifaceted utility of III-31-C. Its continued use in fundamental research will be crucial for further unraveling the complexities of γ-secretase and for the rational design of next-generation therapeutics for Alzheimer's disease.

References

- 1. Frontiers | The γ-secretase complex: from structure to function [frontiersin.org]

- 2. Unlocking truths of γ-secretase in Alzheimer’s disease: what is the translational potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gamma secretase - Proteopedia, life in 3D [proteopedia.org]

- 4. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]

III-31-C (LM11A-31): A Novel Neurotrophic Modulator for Alzheimer's Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: III-31-C, also known as C-31 and more formally as LM11A-31, is an orally available, brain-penetrant small molecule that is emerging as a significant tool in Alzheimer's disease (AD) research. It acts as a modulator of the p75 neurotrophin receptor (p75NTR), a protein implicated in neuronal survival and death pathways. This guide provides a comprehensive overview of III-31-C, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols to facilitate further research and development.

Mechanism of Action

III-31-C selectively interacts with the p75 neurotrophin receptor. In the context of Alzheimer's disease, p75NTR can mediate neurotoxic effects of amyloid-β (Aβ)[1]. III-31-C is designed to modulate p75NTR signaling, promoting neuronal survival pathways while inhibiting apoptotic (cell death) signaling[1]. Preclinical studies have shown that it can inhibit Aβ-induced degenerative signaling cascades, including the activation of GSK3β, cdk5, and JNK, while promoting survival signals through pathways involving AKT and NFκB[2]. This dual action makes it a promising candidate for mitigating the complex pathology of Alzheimer's disease.

Signaling Pathway of III-31-C (LM11A-31) in Alzheimer's Disease

References

Investigating Notch Signaling with III-31-C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of III-31-C, a potent transition-state analog inhibitor of γ-secretase, for the investigation of the Notch signaling pathway. This document outlines the mechanism of action of III-31-C, presents quantitative data on its inhibitory activity, and provides detailed experimental protocols and workflows for its application in research and drug development.

Introduction to Notch Signaling and III-31-C

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development and adult tissue homeostasis. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and developmental disorders. The signaling cascade is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor, culminating in the release of the Notch Intracellular Domain (NICD) by the γ-secretase complex. The liberated NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators, such as Mastermind-like (MAML), to activate the transcription of downstream target genes, including those of the HES and HEY families.

III-31-C is a potent peptidomimetic inhibitor that targets the γ-secretase complex. By mimicking the transition state of the substrate cleavage, III-31-C effectively blocks the final proteolytic step in Notch receptor processing, thereby preventing the release of NICD and subsequent downstream signaling. This makes III-31-C a valuable tool for studying the physiological and pathological roles of Notch signaling.

Quantitative Data

The inhibitory potency of III-31-C on γ-secretase activity has been quantified, demonstrating its efficacy as a research tool.

| Compound | Target | Assay Type | Metric | Value | Reference |

| III-31-C | γ-secretase | High-Throughput Fluorogenic Substrate Assay | Maximal Inhibition | 103.1% | [1] |

Signaling Pathways and Experimental Workflows

Visualizing the intricate processes of Notch signaling and the experimental approaches to study its inhibition is crucial for a clear understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical Notch signaling pathway, the mechanism of action of III-31-C, and a typical experimental workflow for its investigation.

Canonical Notch Signaling Pathway

Mechanism of Action of III-31-C

Experimental Workflow for Investigating III-31-C

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of III-31-C on the Notch signaling pathway.

Western Blot for NICD and Downstream Targets

This protocol is used to detect changes in the protein levels of the cleaved, active form of Notch (NICD) and its downstream targets like HES1 and HEY1.

Materials:

-

Cells treated with III-31-C or vehicle control.

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (e.g., anti-cleaved Notch1, anti-HES1, anti-HEY1, and a loading control like anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) detection reagents.

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Luciferase Reporter Assay for Notch Signaling Activity

This assay measures the transcriptional activity of the NICD/CSL complex using a reporter construct containing a CSL-responsive promoter driving the expression of a luciferase gene.

Materials:

-

Cells of interest.

-

A luciferase reporter plasmid containing tandem repeats of the CSL binding site upstream of a minimal promoter driving firefly luciferase expression.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

Transfection reagent.

-

III-31-C or vehicle control.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

Procedure:

-

Transfection: Co-transfect the cells with the CSL-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Treatment: After allowing for plasmid expression (typically 24 hours), treat the cells with various concentrations of III-31-C or vehicle control.

-

Cell Lysis: After the desired treatment duration, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in each lysate using a luminometer according to the manufacturer's protocol.

-

Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize for transfection efficiency. Compare the normalized luciferase activity in III-31-C-treated cells to that of the vehicle-treated control to determine the effect on Notch signaling.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of III-31-C on cell viability and proliferation.

Materials:

-

Cells seeded in a 96-well plate.

-

III-31-C or vehicle control.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of III-31-C or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

Conclusion

III-31-C is a valuable pharmacological tool for the study of Notch signaling. Its targeted inhibition of γ-secretase provides a specific means to block the activation of Notch receptors and investigate the downstream consequences. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively utilize III-31-C in their investigations into the complex roles of the Notch signaling pathway in health and disease. Careful experimental design and data interpretation are paramount to advancing our understanding of this critical signaling cascade and its potential as a therapeutic target.

References

III-31-C molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and relevant biological evaluation methods for the molecule III-31-C, a potent (hydroxyethyl)urea γ-secretase inhibitor. This document is intended to serve as a foundational resource for researchers in the fields of Alzheimer's disease, neurobiology, and drug development.

Core Molecular Data

The fundamental molecular characteristics of III-31-C are summarized in the table below. This quantitative data is essential for experimental design, including solution preparation and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 640.81 g/mol | [1][2][3] |

| Chemical Formula | C₃₅H₅₂N₄O₇ | [1][2] |

| CAS Number | 398515-96-3 | |

| Synonyms | WPE-III-31-C, N-[[--INVALID-LINK--amino]carbonyl]-L-leucyl-L-valine methyl ester |

Experimental Protocols

The following sections detail generalized experimental methodologies relevant to the synthesis and biological evaluation of (hydroxyethyl)urea-based γ-secretase inhibitors like III-31-C.

Synthesis of (Hydroxyethyl)urea Peptidomimetic γ-Secretase Inhibitors

The synthesis of (hydroxyethyl)urea peptidomimetics, such as III-31-C, is a multi-step process centered around the creation of a key epoxide intermediate. While the exact, step-by-step protocol for III-31-C is proprietary, the general approach is outlined below, based on published methods for analogous compounds.

1. Synthesis of the Key Epoxide Intermediate:

-

Starting Material: A Boc-protected amino acid (e.g., Boc-D-phenylalanine) serves as the initial building block.

-

Conversion to α-Amino Aldehyde: The protected amino acid is converted to a Weinreb amide, which is then reduced to the corresponding α-aminoaldehyde using a reducing agent like lithium aluminum hydride (LAH).

-

Olefin Formation: A Wittig reaction is performed on the α-aminoaldehyde to generate an alkene.

-

Stereoselective Epoxidation: The alkene is then subjected to stereoselective oxidation, for example, using meta-chloroperoxybenzoic acid (m-CPBA), to yield the desired threo epoxide intermediate.

2. Assembly of the Peptidomimetic Inhibitor:

-

The synthesized epoxide is then opened by an appropriate amine, followed by a series of peptide couplings with other amino acid derivatives to construct the final (hydroxyethyl)urea peptidomimetic structure.

In Vitro γ-Secretase Activity Assay

The inhibitory potential of compounds like III-31-C on γ-secretase activity can be assessed using various in vitro methods. A common approach is a cell-based reporter gene assay.

1. Cell Line and Reagents:

-

A human cell line, such as HEK293 or U2OS, is stably transfected with two constructs:

-

A fusion protein of a γ-secretase substrate (e.g., APP-C99) tagged with a transcriptional activator domain (e.g., Gal4/VP16).

-

A reporter gene (e.g., luciferase) under the control of a promoter recognized by the transcriptional activator (e.g., a Gal4 promoter).

-

-

Cell culture medium, tetracycline (if using an inducible expression system), test compound (III-31-C), and a vehicle control (e.g., DMSO).

-

Luciferase assay reagent.

2. Assay Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cell culture medium is replaced with fresh medium containing the test compound at various concentrations. A vehicle control is also included.

-

If an inducible system is used, tetracycline is added to induce the expression of the substrate fusion protein.

-

The cells are incubated for a defined period (e.g., 24 hours) at 37°C.

-

Following incubation, the luciferase assay reagent is added to the wells.

-

The luminescence, which is proportional to the amount of cleaved substrate and thus γ-secretase activity, is measured using a microplate luminometer.

-

The relative γ-secretase activity is calculated by normalizing the luminescence signal from the compound-treated cells to that of the vehicle-treated cells.

Signaling Pathway and Mechanism of Action

III-31-C functions as an inhibitor of γ-secretase, a multi-protein enzyme complex crucial in the processing of various transmembrane proteins. The primary targets of γ-secretase relevant to Alzheimer's disease are the Amyloid Precursor Protein (APP) and the Notch receptor.

The canonical signaling pathway involving γ-secretase in the context of Alzheimer's disease begins with the cleavage of APP. In the amyloidogenic pathway, APP is first cleaved by β-secretase, generating a C-terminal fragment (APP-CTFβ or C99). γ-secretase then cleaves this fragment, releasing the amyloid-β (Aβ) peptide, which is a primary component of the amyloid plaques found in the brains of Alzheimer's patients, and the APP intracellular domain (AICD).

Simultaneously, γ-secretase is essential for Notch signaling. After ligand binding, the Notch receptor undergoes proteolytic cleavage, and the final cleavage by γ-secretase releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus and acts as a transcriptional regulator for genes involved in cell-fate determination. By inhibiting γ-secretase, III-31-C blocks the production of both Aβ and the signaling-active NICD.

Caption: γ-Secretase signaling and inhibition by III-31-C.

References

No Publicly Available Research Found for WPE-III-31-C

A thorough review of public scientific databases and academic journals has yielded no specific information, published research, or technical data for a compound or entity designated "WPE-III-31-C."

This absence of information prevents the creation of the requested in-depth technical guide. The requirements for quantitative data, detailed experimental protocols, and signaling pathway visualizations cannot be fulfilled without access to primary or secondary research sources.

There are several potential reasons for the lack of public data on "WPE-III-31-C":

-

Internal Project Designator: The name may be an internal codename used by a private research and development team in a pharmaceutical or biotechnology company. Such designations are often used before a compound is publicly disclosed in patents or publications.

-

Early-Stage Research: The entity could be a very recent discovery that has not yet reached the publication stage. The scientific publication process is extensive and can take a significant amount of time from initial findings to final publication.

-

Incorrect Naming Convention: There may be a typographical error in the designation provided. Scientific nomenclature is precise, and minor deviations can prevent successful database searches.

-

Confidential or Proprietary Nature: Research may be confidential, proprietary, or classified and therefore not available in the public domain.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the designation and consult internal or proprietary databases if they are part of an organization that may be developing this compound. Without a valid reference in publicly accessible literature, no further technical details can be provided at this time.

The III-31-C Binding Site on γ-Secretase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Secretase, a multi-subunit intramembrane aspartyl protease, plays a pivotal role in cellular signaling and is a key therapeutic target in Alzheimer's disease due to its responsibility for the final cleavage of the Amyloid Precursor Protein (APP) to produce amyloid-β (Aβ) peptides. Understanding the molecular interactions within the active site of γ-secretase is crucial for the rational design of inhibitors and modulators. This technical guide provides an in-depth overview of the binding site of III-31-C, a potent transition-state analog inhibitor of γ-secretase. We will delve into the quantitative binding data, detailed experimental methodologies, and the signaling pathways affected by the binding of this compound.

I. The III-31-C Binding Site: Localization and Characterization

III-31-C is a peptidomimetic compound designed to mimic the transition state of the γ-secretase substrate during cleavage. Experimental evidence has firmly established that III-31-C binds directly to the active site of γ-secretase. This active site is located at the interface of the N-terminal fragment (NTF) and C-terminal fragment (CTF) of Presenilin-1 (PS1), the catalytic subunit of the γ-secretase complex[1][2].

Photoaffinity labeling studies using derivatives of III-31-C have been instrumental in pinpointing its binding location. These experiments have demonstrated that III-31-C and its analogs specifically and covalently label the PS1 heterodimer[2]. Importantly, the binding of III-31-C is distinct from the initial substrate docking site on γ-secretase[1][2]. This has been shown through competition assays where substrate-based helical peptide inhibitors, which bind to the initial docking site, do not prevent the labeling of the active site by III-31-C-based photoprobes.

II. Quantitative Binding and Inhibition Data

The interaction of III-31-C with γ-secretase has been quantified in various assays. The following table summarizes the key quantitative data available for III-31-C and its analogs.

| Parameter | Value | Assay Conditions | Cell Line/System | Reference |

| IC50 | 20 nM | Displacement assay with a 10-residue peptide photoprobe | HeLa cell lysates | |

| IC50 | ~10-fold more sensitive than previously reported values | Fluorogenic substrate assay | Human γ-secretase (from HEK293T cells) | |

| IC50 | Comparable to human γ-secretase | Fluorogenic substrate assay | Drosophila γ-secretase (from S2 cells) | |

| IC50 | Comparable to human γ-secretase | Fluorogenic substrate assay | Mouse γ-secretase (from mouse cortex) | |

| Binding | Mutually exclusive | Yonetani-Theorell plot analysis with VIV tripeptide | In vitro γ-secretase assay |

III. Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are outlines of key experimental protocols used to characterize the III-31-C binding site.

A. In Vitro γ-Secretase Activity Assay (Fluorogenic Substrate Method)

This assay measures the cleavage of a synthetic fluorogenic substrate by γ-secretase to determine the inhibitory potential of compounds like III-31-C.

-

Membrane Preparation:

-

Culture HEK293T cells (for human γ-secretase), S2 cells (for Drosophila), or use mouse cortex.

-

Harvest cells and wash with ice-cold PBS.

-

Homogenize cells or tissue in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, with protease inhibitors) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membrane fraction.

-

Resuspend the membrane pellet in a suitable buffer.

-

-

Enzyme Assay:

-

Solubilize the membrane preparation with a mild detergent such as CHAPSO (e.g., 1% in assay buffer).

-

In a 96-well plate, add the solubilized membrane preparation to each well.

-

Add varying concentrations of III-31-C or other test compounds.

-

Pre-incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding a fluorogenic γ-secretase substrate.

-

Incubate at 37°C for a specific time (e.g., 1-2 hours).

-

Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software.

-

B. Photoaffinity Labeling with III-31-C Analogs

This technique is used to covalently label the binding site of III-31-C within the γ-secretase complex.

-

Probe Incubation:

-

Prepare cell lysates (e.g., from HeLa cells) or purified γ-secretase.

-

Incubate the protein sample with a photoactivatable analog of III-31-C (e.g., containing a benzophenone group and a biotin tag for detection).

-

For competition experiments, pre-incubate the sample with an excess of non-labeled III-31-C or other inhibitors before adding the photoprobe.

-

-

UV Cross-linking:

-

Expose the samples to UV light (e.g., 350 nm) on ice for a specified duration (e.g., 30 minutes) to induce covalent cross-linking of the photoprobe to its binding partner.

-

-

Detection and Analysis:

-

Separate the labeled proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Detect the biotinylated proteins by Western blotting using a streptavidin-HRP conjugate followed by chemiluminescence detection.

-

Identify the labeled protein bands based on their molecular weight and through immunoprecipitation with specific antibodies against γ-secretase subunits (e.g., PS1-NTF).

-

IV. Signaling Pathways and Experimental Workflows

The binding of III-31-C to the active site of γ-secretase directly inhibits its proteolytic activity, thereby affecting downstream signaling pathways. The two most well-characterized substrates of γ-secretase are APP and Notch.

A. Amyloid Precursor Protein (APP) Processing Pathway

The amyloidogenic pathway of APP processing is a key target in Alzheimer's disease research. III-31-C inhibits the final step of this pathway.

Caption: Amyloid Precursor Protein (APP) processing pathway and inhibition by III-31-C.

B. Notch Signaling Pathway

Notch signaling is crucial for cell-cell communication and development. Inhibition of γ-secretase by III-31-C can disrupt this pathway, leading to potential side effects.

Caption: Notch signaling pathway and the inhibitory action of III-31-C.

C. Experimental Workflow: Photoaffinity Labeling

The following diagram illustrates the logical workflow for identifying the binding target of III-31-C using photoaffinity labeling.

Caption: Workflow for Photoaffinity Labeling to identify the III-31-C binding site.

V. Conclusion

III-31-C is a well-characterized transition-state analog inhibitor that directly targets the active site of γ-secretase at the PS1-NTF/CTF interface. Its utility in photoaffinity labeling and competitive binding assays has been crucial in delineating the active site from the substrate docking site. The quantitative data, though variable depending on the assay, consistently demonstrate its high potency. The detailed experimental protocols and workflow diagrams provided in this guide offer a comprehensive resource for researchers aiming to study γ-secretase inhibition and its downstream effects on critical signaling pathways. Further research into the precise kinetics of III-31-C binding and its structural interactions with the active site will continue to inform the development of next-generation γ-secretase modulators for the treatment of Alzheimer's disease and other related disorders.

References

Methodological & Application

Application Note and Protocol: III-31-C In Vitro Assay for γ-Secretase

For Researchers, Scientists, and Drug Development Professionals.

Introduction

γ-secretase is an intramembrane protease complex that plays a crucial role in cellular signaling and is implicated in the pathogenesis of Alzheimer's disease through its cleavage of the Amyloid Precursor Protein (APP). The complex is composed of four essential subunits: Presenilin (PS1 or PS2), Nicastrin, Aph-1, and Pen-2[1]. γ-secretase cleaves multiple type I transmembrane proteins, with APP and Notch being the most extensively studied substrates[2][3][4]. The cleavage of APP by β-secretase followed by γ-secretase leads to the production of amyloid-β (Aβ) peptides, which can aggregate to form plaques in the brain, a hallmark of Alzheimer's disease[3]. The processing of Notch by γ-secretase is critical for Notch signaling, a pathway essential for cell-fate decisions.

Given its central role in disease, γ-secretase is a key target for therapeutic intervention. The development of specific inhibitors and modulators is a major focus of drug discovery efforts. III-31-C, also known as WPE-III-31C, is a (hydroxyethyl)urea peptidomimetic that acts as a transition-state analogue inhibitor of γ-secretase. This application note provides detailed protocols for utilizing III-31-C in in vitro assays to characterize its inhibitory effects on γ-secretase activity.

γ-Secretase Signaling Pathway

The γ-secretase complex is involved in the final proteolytic step of several signaling pathways. The two most prominent pathways are the processing of the Amyloid Precursor Protein (APP) and the Notch receptor.

Caption: Overview of APP and Notch processing by γ-secretase.

Experimental Protocols

Cell-Free γ-Secretase Activity Assay using Western Blot

This protocol describes a cell-free assay to measure the inhibitory activity of compounds like III-31-C on γ-secretase using solubilized cell membranes and a recombinant substrate.

Experimental Workflow

Caption: Workflow for the cell-free γ-secretase assay.

Materials:

-

HEK293T cells (or other suitable cell line with high γ-secretase expression)

-

Recombinant C100-Flag substrate (APP-based) or N100-Flag (Notch-based)

-

III-31-C inhibitor

-

CHAPSO detergent

-

Protease inhibitor cocktail

-

Buffers (e.g., HEPES, MES, Bicine)

-

SDS-PAGE gels and Western blotting apparatus

-

Anti-Flag antibody

-

Chemiluminescent substrate

Procedure:

-

Preparation of Cell Membranes:

-

Harvest HEK293T cells and wash with cold PBS.

-

Resuspend the cell pellet in hypotonic buffer and homogenize.

-

Centrifuge the homogenate to pellet the nuclei and unbroken cells.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and store at -80°C.

-

-

Solubilization of γ-Secretase:

-

Resuspend the membrane pellet in a solubilization buffer containing CHAPSO (e.g., 1%) and protease inhibitors.

-

Incubate on ice to allow for solubilization.

-

Centrifuge to remove insoluble material. The supernatant contains the active γ-secretase complex.

-

-

In Vitro Cleavage Reaction:

-

In a microcentrifuge tube, combine the solubilized γ-secretase preparation, the C100-Flag substrate (e.g., 1 µM), and varying concentrations of III-31-C (or vehicle control).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours).

-

Stop the reaction by snap-freezing on dry ice or adding SDS-PAGE sample buffer.

-

-

Detection of Cleavage Products:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-Flag antibody to detect both the full-length substrate and the cleaved intracellular domain (ICD) fragment.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the ICD fragment using densitometry.

-

Calculate the percentage of inhibition for each concentration of III-31-C relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Data Presentation:

| III-31-C Conc. (nM) | ICD Signal (Arbitrary Units) | % Inhibition |

| 0 (Vehicle) | 1000 | 0 |

| 10 | 850 | 15 |

| 50 | 600 | 40 |

| 100 | 450 | 55 |

| 300 | 200 | 80 |

| 1000 | 50 | 95 |

| IC50 (nM) | ~85 |

Note: The data presented in this table is for illustrative purposes only.

Homogeneous Fluorescence-Based γ-Secretase Assay

This protocol is suitable for high-throughput screening (HTS) of γ-secretase inhibitors. It utilizes a fluorogenic substrate that emits a fluorescent signal upon cleavage.

Materials:

-

Solubilized γ-secretase preparation (as described above)

-

Fluorogenic γ-secretase substrate (e.g., a peptide sequence spanning the cleavage site flanked by a fluorophore and a quencher like EDANS and DABCYL)

-

III-31-C inhibitor

-

Assay buffer

-

96-well or 384-well black plates

-

Fluorescence plate reader

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of III-31-C (or vehicle control).

-

Add the solubilized γ-secretase preparation to each well.

-

Pre-incubate the enzyme with the inhibitor for a short period.

-

-

Initiation of Reaction:

-

Add the fluorogenic substrate to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 355 nm, Em: 495-510 nm for EDANS/DABCYL pair).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percentage of inhibition for each concentration of III-31-C.

-

Determine the IC50 value. A Z' factor can be calculated to assess the robustness of the assay for HTS.

-

Data Presentation:

| Compound | Concentration (µM) | Fluorescence (RFU) | % Inhibition |

| Vehicle | 0 | 5000 | 0 |

| III-31-C | 0.01 | 4500 | 10 |

| III-31-C | 0.1 | 3000 | 40 |

| III-31-C | 1 | 1500 | 70 |

| III-31-C | 10 | 500 | 90 |

| IC50 (µM) | ~0.15 |

Note: The data presented in this table is for illustrative purposes only.

Conclusion

The described in vitro assays provide robust and reliable methods for characterizing the inhibitory activity of compounds such as III-31-C against γ-secretase. The cell-free Western blot-based assay is suitable for detailed mechanistic studies, while the fluorescence-based assay is ideal for higher throughput screening and inhibitor potency determination. These protocols can be adapted to investigate the effects of inhibitors on the processing of different γ-secretase substrates, providing valuable insights for the development of novel therapeutics targeting Alzheimer's disease and other disorders involving γ-secretase activity.

References

- 1. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

Preparation of III-31-C Stock Solution with DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of a stock solution of the compound III-31-C using dimethyl sulfoxide (DMSO) as the solvent. Due to the limited publicly available information on a compound specifically designated as "III-31-C," this protocol is based on best practices for handling and dissolving novel chemical entities for in vitro and in vivo research. It is imperative for the user to have access to the specific physicochemical properties of their particular III-31-C compound, such as its molecular weight and solubility characteristics, to ensure accurate and effective stock solution preparation. The following sections detail the necessary materials, a step-by-step experimental protocol, and important safety and storage considerations.

Introduction

The accurate preparation of stock solutions is a critical first step in any experiment involving chemical compounds. It ensures reproducibility and the reliability of experimental results. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent in biological research due to its exceptional ability to dissolve a broad range of polar and nonpolar compounds and its miscibility with aqueous media.[1][2] However, it is important to be aware of its potential effects on cell systems and to use it at appropriate final concentrations. This protocol outlines a generalized procedure for preparing a stock solution of a research compound, referred to here as III-31-C, in DMSO.

Materials and Equipment

| Materials | Equipment |

| III-31-C compound | Analytical balance |

| Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade | Vortex mixer |

| Sterile, nuclease-free microcentrifuge tubes or amber glass vials | Pipettes (P1000, P200, P20) |

| Sterile, filtered pipette tips | Fume hood |

| Personal Protective Equipment (PPE): lab coat, safety glasses, gloves |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of III-31-C. The user must know the molecular weight (MW) of their specific III-31-C compound to perform the necessary calculations.

3.1. Calculation of Mass

To prepare a 10 mM stock solution, the required mass of III-31-C can be calculated using the following formula:

Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L) * 1000 (mg/g)

For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a hypothetical molecular weight of 450.5 g/mol :

Mass (mg) = 10 * 450.5 * 0.001 * 1000 = 4.505 mg

3.2. Step-by-Step Procedure

-

Preparation: Don appropriate personal protective equipment (PPE) and perform all steps in a fume hood.

-

Weighing: Tare a sterile microcentrifuge tube or amber glass vial on an analytical balance. Carefully weigh the calculated mass of the III-31-C powder into the container.

-

Solvent Addition: Add the desired volume of anhydrous DMSO to the container with the III-31-C powder. For example, to make a 10 mM solution with 4.505 mg of a 450.5 g/mol compound, add 1 mL of DMSO.

-

Dissolution: Close the container tightly and vortex the solution until the III-31-C is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary for compounds with lower solubility, but the stability of the compound at elevated temperatures should be considered. Visually inspect the solution to ensure there are no undissolved particulates.

-

Labeling: Clearly label the container with the compound name (III-31-C), concentration (10 mM), solvent (DMSO), date of preparation, and preparer's initials.

-

Storage: Store the stock solution at the recommended temperature, typically -20°C or -80°C, to maintain stability. Protect from light by using amber vials or by wrapping the container in aluminum foil.

Quantitative Data Summary

As specific data for a compound labeled "III-31-C" is not publicly available, the following table provides a template for researchers to populate with the known properties of their compound.

| Property | Value | Units | Notes |

| Molecular Weight (MW) | User-defined | g/mol | Crucial for accurate concentration calculations. |